molecular formula C12H10ClNO2 B11716503 Ethyl 3-Chloroquinoline-2-carboxylate

Ethyl 3-Chloroquinoline-2-carboxylate

Cat. No.: B11716503
M. Wt: 235.66 g/mol
InChI Key: OQDUMQUZZOUPDU-UHFFFAOYSA-N
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Description

Ethyl 3-Chloroquinoline-2-carboxylate is a quinoline derivative known for its diverse applications in medicinal chemistry and organic synthesis. Quinoline derivatives are notable for their biological activities, including antibacterial, antimalarial, and anticancer properties . The presence of the chloro group and the ester functionality in this compound enhances its reactivity and potential for various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-Chloroquinoline-2-carboxylate typically involves a two-step process starting from o-aminobenzophenones . The first step is the base-catalyzed Friedlander condensation of o-aminobenzophenones with diethyl malonate to form ethyl 2-oxoquinoline-3-carboxylates . The second step involves chlorination using phosphorus oxychloride (POCl3) to yield this compound .

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the product.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-Chloroquinoline-2-carboxylate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Oxidation: The quinoline ring can be oxidized to form quinoline N-oxides using oxidizing agents like m-chloroperbenzoic acid.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents.

    Reduction: Lithium aluminum hydride in dry ether.

    Oxidation: m-Chloroperbenzoic acid in dichloromethane.

Major Products:

    Nucleophilic Substitution: Substituted quinoline derivatives.

    Reduction: Ethyl 3-hydroxyquinoline-2-carboxylate.

    Oxidation: Quinoline N-oxides.

Scientific Research Applications

Comparison with Similar Compounds

  • Ethyl 2-Chloroquinoline-3-carboxylate
  • Ethyl 3-Bromoquinoline-2-carboxylate
  • Ethyl 3-Iodoquinoline-2-carboxylate

Comparison: Ethyl 3-Chloroquinoline-2-carboxylate is unique due to the specific positioning of the chloro group and the ester functionality, which confer distinct reactivity and biological activity. Compared to its bromo and iodo analogs, the chloro derivative is more commonly used due to its balanced reactivity and stability .

Properties

Molecular Formula

C12H10ClNO2

Molecular Weight

235.66 g/mol

IUPAC Name

ethyl 3-chloroquinoline-2-carboxylate

InChI

InChI=1S/C12H10ClNO2/c1-2-16-12(15)11-9(13)7-8-5-3-4-6-10(8)14-11/h3-7H,2H2,1H3

InChI Key

OQDUMQUZZOUPDU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC2=CC=CC=C2C=C1Cl

Origin of Product

United States

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